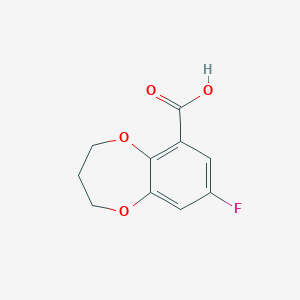

8-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid

CAS No.: 819800-70-9

Cat. No.: VC16796626

Molecular Formula: C10H9FO4

Molecular Weight: 212.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 819800-70-9 |

|---|---|

| Molecular Formula | C10H9FO4 |

| Molecular Weight | 212.17 g/mol |

| IUPAC Name | 8-fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid |

| Standard InChI | InChI=1S/C10H9FO4/c11-6-4-7(10(12)13)9-8(5-6)14-2-1-3-15-9/h4-5H,1-3H2,(H,12,13) |

| Standard InChI Key | YKUNSLMPCUJSKT-UHFFFAOYSA-N |

| Canonical SMILES | C1COC2=CC(=CC(=C2OC1)C(=O)O)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a benzodioxepine scaffold—a benzene ring fused to a seven-membered 1,5-dioxepine ring. The fluorine atom at position 8 introduces electronegativity, influencing electron distribution and intermolecular interactions, while the carboxylic acid group at position 6 enhances solubility and provides a site for chemical modifications .

Key structural features:

-

Dioxepine ring: The oxygen atoms at positions 1 and 5 create a partially saturated heterocycle, conferring conformational flexibility.

-

Fluorine substitution: Positioned para to the carboxylic acid group, fluorine’s inductive effects may stabilize the molecule against metabolic degradation.

-

Carboxylic acid functionality: This group enables salt formation, improving bioavailability, and serves as a handle for derivatization .

Synthesis and Manufacturing

Industrial-Scale Challenges

-

Regioselectivity: Ensuring precise fluorine and carboxylic acid positioning requires stringent reaction control.

-

Purification: High-performance liquid chromatography (HPLC) is critical to separate isomers and by-products.

Pharmacological Profile

Mechanism of Action

Benzodioxepines typically interact with GABAₐ receptors, enhancing chloride influx and neuronal inhibition. The fluorine atom may augment binding affinity, while the carboxylic acid group could facilitate interactions with cationic residues in receptor pockets .

Hypothesized targets:

-

GABAₐ receptors: Modulation of α/β subunit interfaces.

-

COX-2 inhibition: Structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs) suggests potential cyclooxygenase interaction.

Comparative Analysis of Benzodioxepine Derivatives

Structural variations significantly alter pharmacological profiles. The carboxylic acid group enhances anti-inflammatory activity compared to aldehyde derivatives .

Research and Development Implications

Drug Design Opportunities

-

Prodrug development: Esterification of the carboxylic acid could improve blood-brain barrier penetration.

-

Hybrid molecules: Conjugation with NSAID moieties (e.g., ibuprofen) may yield dual-action analgesics .

Regulatory and Patent Landscape

-

Patents: No direct patents filed for CAS 819800-70-9, but related compounds are covered under WO2018127789 (benzodioxepine derivatives for anxiety).

-

Regulatory pathway: Likely classification as a New Chemical Entity (NCE), requiring full preclinical and clinical evaluation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume